

Application Notes and Protocols for the Chromatographic Separation of Glycyrrhetic Acid Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Epiglycyrrhetic acid-d2

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Introduction

Glycyrrhetic acid, a triterpenoid metabolite of glycyrrhizin found in licorice root, exists as two primary epimers: 18 α -glycyrrhetic acid and 18 β -glycyrrhetic acid. These isomers exhibit different biological activities, making their separation and quantification crucial in pharmaceutical research and quality control of herbal medicines. The naturally occurring and more biologically active form is the β -isomer.^{[1][2]} Due to their structural similarity, chromatographic techniques are essential for their accurate analysis.

This document provides detailed application notes and protocols for the separation of glycyrrhetic acid isomers using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Chromatographic Methods and Quantitative Data

A variety of reversed-phase HPLC and UPLC methods have been developed for the effective separation and quantification of 18 α - and 18 β -glycyrrhetic acid. The following tables summarize the key parameters and quantitative data from several established methods.

HPLC Methods for Separation of Glycyrrhetic Acid Isomers

Parameter	Method 1	Method 2	Method 3	Method 4
Stationary Phase	Reversed-phase column[3]	Reversed-phase C18 column[1]	C18 reversed-phase column (VP-ODS, 250x4.6 mm, 5 μ m)[4][5]	Zorbax 300SB C18 column (4.5 mm x 250 mm) [6]
Mobile Phase	Methanol:Water: Perchloric acid:Ammonia (80:20:0.4:0.4, v/v)[3]	Acetonitrile:Tetra hydrofuran:Water (10:80:10, v/v/v, pH 7.9)[1]	Acetonitrile/Phosphoric acid (3/1, pH 2.5)[4][5]	Acetonitrile:Water:Acetic acid (80:20:1, v/v)[6]
Flow Rate	Not Specified	1 mL/min[1]	0.6 mL/min (0-8 min), 0.4 mL/min (8-20 min)[4][5]	1.5 mL/min[6]
Detection	UV at 254 nm[3]	UV at 254 nm[1]	UV at 230 nm[5]	UV at 254 nm[6]
Retention Time (18 α -GA)	Not Specified	2.091 min[1]	Not Specified	Not Specified
Retention Time (18 β -GA)	Not Specified	2.377 min[1]	10.3 \pm 1 min[4]	Not Specified
Limit of Detection (LOD)	0.1 μ g/mL (in rat plasma for both isomers)[3]	0.052 μ g/mL (18 α -GA), 0.268 μ g/mL (18 β -GA) [1]	Not Specified	Not Specified
Limit of Quantitation (LOQ)	Not Specified	0.15 μ g/mL (18 α -GA), 0.80 μ g/mL (18 β -GA)[1]	Not Specified	Not Specified

UPLC-MS/MS Methods for Separation of Glycyrrhetic Acid Isomers

Parameter	Method 5	Method 6
Stationary Phase	Waters Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 μ m)[7]	Reverse phase C18 column[8][9]
Mobile Phase	Gradient of Acetonitrile and 0.1% Formic Acid in Water (12% to 72% Acetonitrile over 15 min)[7]	Acetonitrile:2% Acetic Acid in Water (75:25, v/v)[8][9]
Flow Rate	0.6 mL/min[7]	200 μ L/min[8][9]
Column Temperature	45 $^{\circ}$ C[7]	Not Specified
Detection	Triple Quadrupole Mass Spectrometer (LCMS-8060) with ESI (Positive/Negative Switching)[7]	qTOF-MS with ESI in positive ion mode[8][9]
Retention Time (18 β -GA)	Not Specified	2.91 min[8]
Linearity Range	Not Specified	5 ng/mL to 500 ng/mL[10]
Limit of Detection (LOD)	Not Specified	2 ng/mL[10]
Limit of Quantitation (LOQ)	Not Specified	5 ng/mL[10]

Experimental Protocols

Protocol 1: HPLC-UV Separation of 18 α - and 18 β -Glycyrrhetic Acid

This protocol is based on the method described for the simultaneous analysis of both isomers in Glycyrrhiza glabra root.[1]

1. Materials and Reagents:

- 18 α -glycyrrhetic acid and 18 β -glycyrrhetic acid reference standards
- Acetonitrile (HPLC grade)

- Tetrahydrofuran (HPLC grade)
- Water (HPLC grade)
- Methanol (for sample preparation)
- 0.22 μm syringe filters

2. Chromatographic Conditions:

- Instrument: High-Performance Liquid Chromatography system with UV detector.
- Column: Reversed-phase C18 column.
- Mobile Phase: Acetonitrile:Tetrahydrofuran:Water (10:80:10, v/v/v), adjusted to pH 7.9.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 20 μL .
- Run Time: 10 minutes.[\[1\]](#)

3. Standard Solution Preparation:

- Prepare individual stock solutions of 18 α -glycyrrhetic acid and 18 β -glycyrrhetic acid in methanol.
- From the stock solutions, prepare working standard solutions of known concentrations by dilution with methanol.

4. Sample Preparation (from Glycyrrhiza glabra root):

- Accurately weigh and powder the dried root material.
- Extract the powdered material with a suitable solvent such as methanol using sonication or reflux.

- Centrifuge the extract and collect the supernatant.
- Filter the supernatant through a 0.22 µm syringe filter prior to injection.

5. Analysis:

- Inject the standard solutions to establish retention times and build a calibration curve.
- Inject the prepared sample solutions.
- Identify the peaks of 18α- and 18β-glycyrrhetic acid in the sample chromatogram based on the retention times of the standards.
- Quantify the isomers in the sample using the calibration curve.

Protocol 2: UPLC-MS/MS Analysis of Glycyrrhetic Acid

This protocol is adapted from a method for the simultaneous determination of glycyrrhizin and glycyrrhetic acid.[7]

1. Materials and Reagents:

- 18β-glycyrrhetic acid reference standard
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Methanol (for sample preparation)
- 0.2 µm syringe filters

2. UPLC-MS/MS Conditions:

- Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 μ m).[\[7\]](#)
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: Acetonitrile
- Gradient: 12% to 72% B over 15 minutes.[\[7\]](#)
- Flow Rate: 0.6 mL/min.[\[7\]](#)
- Column Temperature: 45 °C.[\[7\]](#)
- Ionization Mode: ESI with positive and negative polarity switching.[\[7\]](#)
- MS/MS Detection: Selected Reaction Monitoring (SRM).

3. Standard Solution Preparation:

- Prepare a stock solution of 18 β -glycyrrhetic acid in methanol.
- Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the desired concentration range.

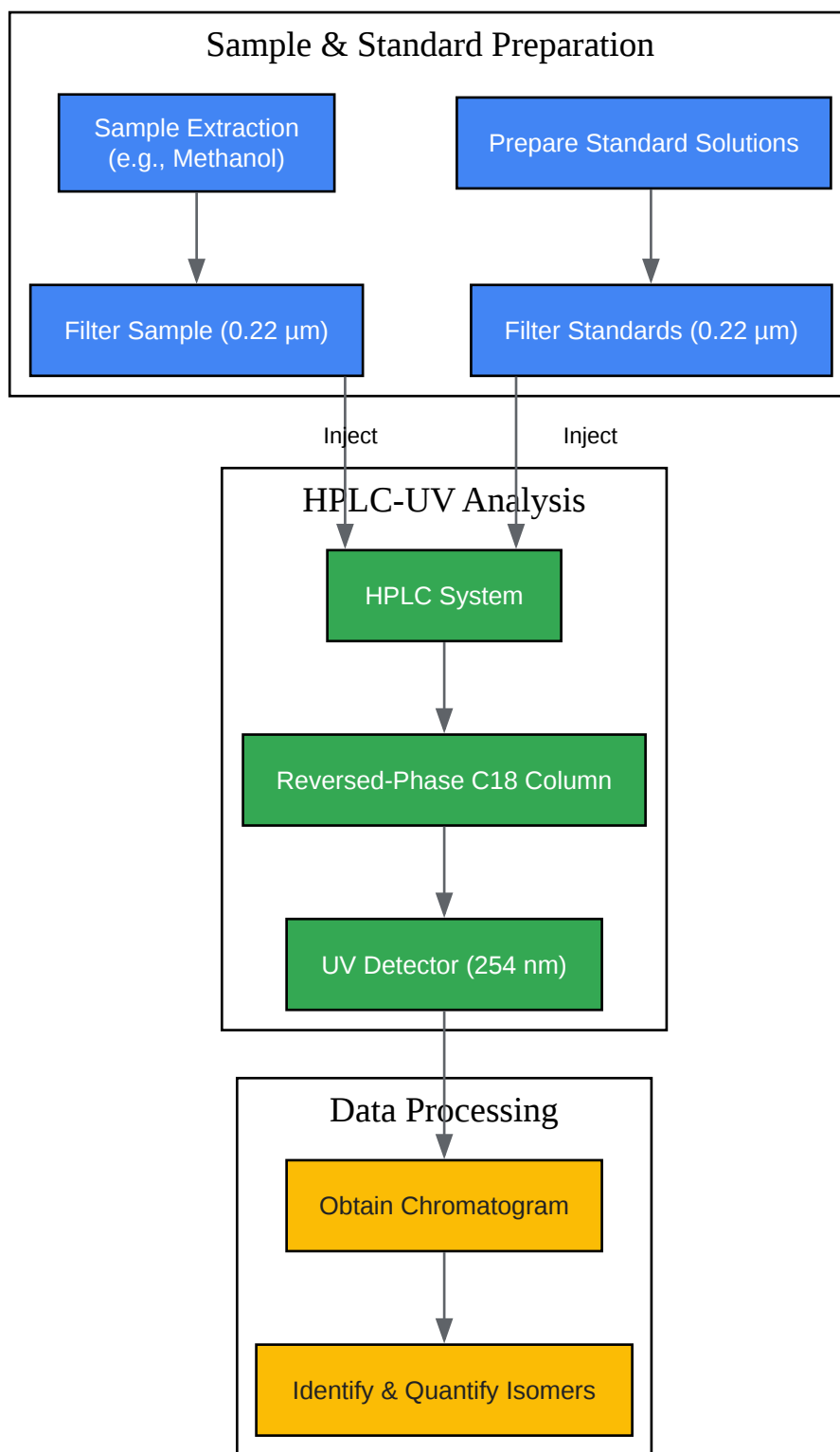
4. Sample Preparation:

- Sample preparation will vary depending on the matrix (e.g., plasma, plant extract, dietary supplement). For plant extracts, a simple extraction with methanol followed by filtration is often sufficient.[\[7\]](#) For biological fluids like plasma, a solid-phase extraction (SPE) may be necessary to remove interferences.[\[11\]](#)
- Ensure the final sample is dissolved in a solvent compatible with the mobile phase and filtered through a 0.2 μ m filter.

5. Analysis:

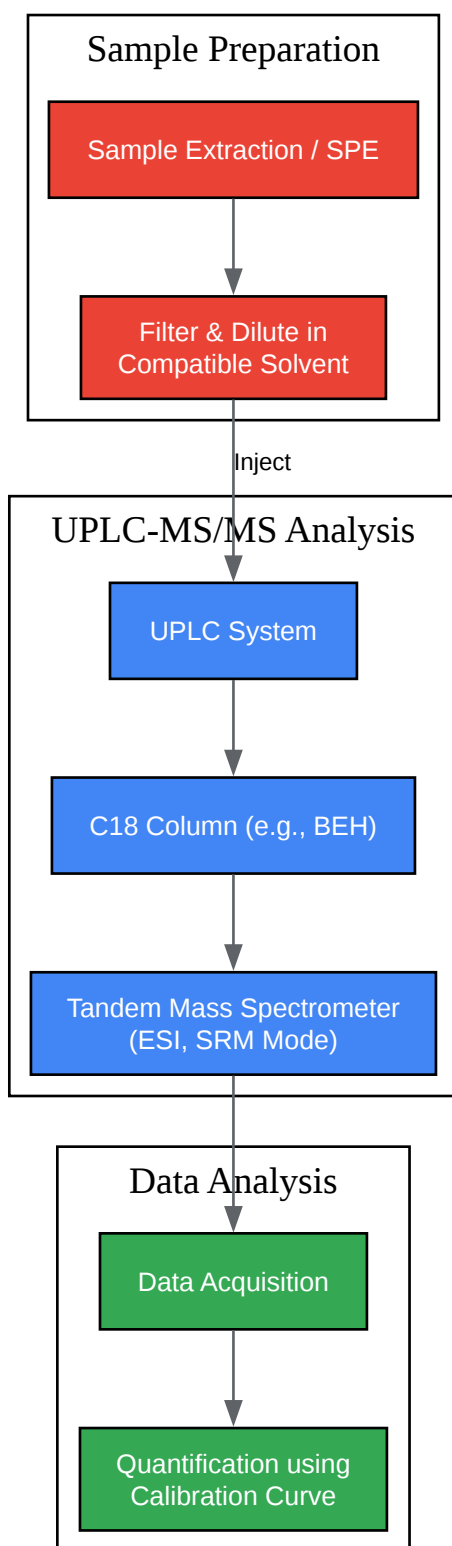
- Inject the standard solutions to determine the retention time and optimize MS/MS parameters (e.g., precursor and product ions, collision energy).
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Inject the prepared samples.
- Identify and quantify glycyrrhetic acid in the samples based on retention time and the established calibration curve.

Visualized Workflows



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Caption: General workflow for HPLC-UV analysis of glycyrrhetic acid isomers.



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Caption: Workflow for UPLC-MS/MS quantification of glycyrrhetic acid.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Chromatographic Separation of Glycyrrhetic Acid Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599814#chromatographic-separation-of-glycyrrhetic-acid-isomers>]

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